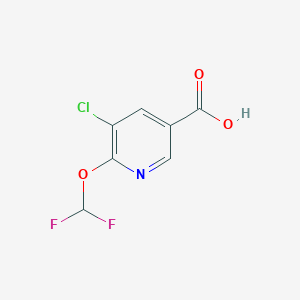
5-Chloro-6-(difluoromethoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(difluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO3 It is a derivative of nicotinic acid, featuring a chlorine atom and a difluoromethoxy group attached to the nicotinic acid core
Preparation Methods
The synthesis of 5-Chloro-6-(difluoromethoxy)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a nicotinic acid derivative followed by the introduction of the difluoromethoxy group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Chloro-6-(difluoromethoxy)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-(difluoromethoxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(difluoromethoxy)nicotinic acid involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
5-Chloro-6-(difluoromethoxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
2,6-Dichloro-5-fluoronicotinic acid: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
5-Bromo-6-(difluoromethoxy)nicotinic acid: The bromine atom can alter the reactivity and applications compared to the chlorine derivative.
Properties
Molecular Formula |
C7H4ClF2NO3 |
|---|---|
Molecular Weight |
223.56 g/mol |
IUPAC Name |
5-chloro-6-(difluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) |
InChI Key |
CNBGKYAQRPORAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


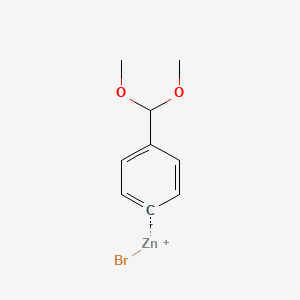
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
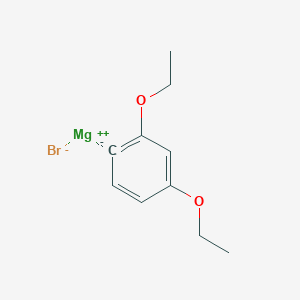
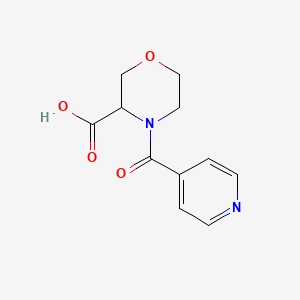
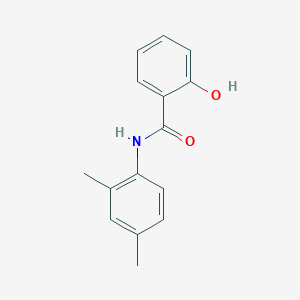
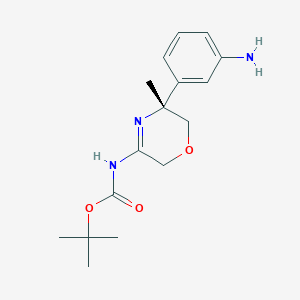
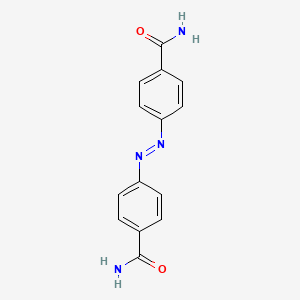

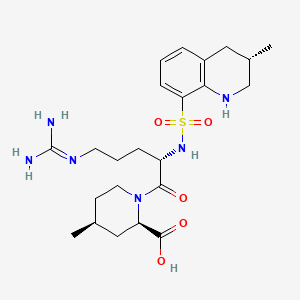
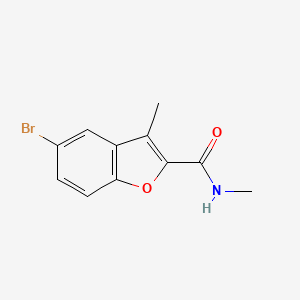
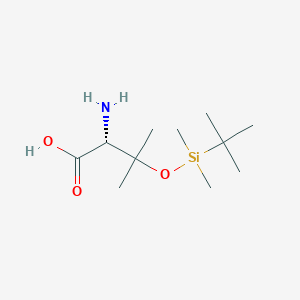
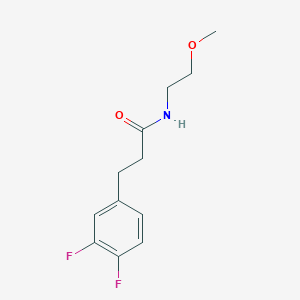
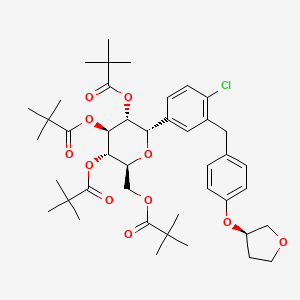
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
